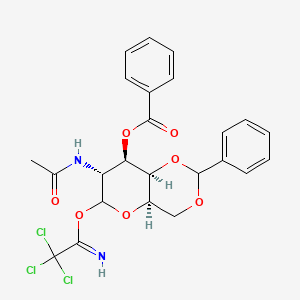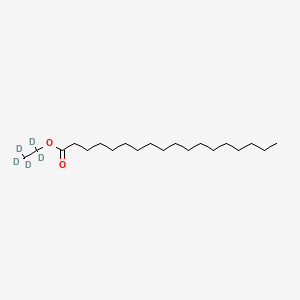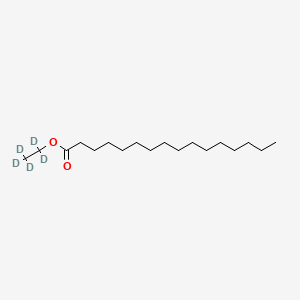
NFPS Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NFPS Hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenylacetonitrile with 4-bromobiphenyl in the presence of a base to form an intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield NFPS. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
化学反応の分析
NFPS Hydrochloride undergoes various chemical reactions, including:
Oxidation: NFPS can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert NFPS into its reduced forms.
Substitution: NFPS can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
NFPS Hydrochloride is widely used in scientific research, particularly in the field of neuroscience. It serves as a tool to study the role of glycine transporters in the brain. Some key applications include:
Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms.
Biology: Helps in understanding the biological pathways involving glycine transporters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters
作用機序
NFPS Hydrochloride exerts its effects by selectively inhibiting the glycine transporter GlyT1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is crucial for synaptic plasticity and cognitive functions. This compound does not affect the inhibitory glycine receptor or the glycine site of the NMDA receptor .
類似化合物との比較
NFPS Hydrochloride is unique due to its high selectivity and irreversible inhibition of GlyT1. Similar compounds include:
ORG 24598: Another GlyT1 inhibitor but with different selectivity and potency.
CP-802079 Hydrochloride: A GlyT2 inhibitor, which targets a different glycine transporter.
NO-711 Hydrochloride: Inhibits the GABA transporter, showing different pharmacological effects compared to this compound
This compound stands out due to its specific action on GlyT1, making it a valuable tool in neuroscience research.
特性
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGSZCYSJWQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858173 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200005-59-0 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)


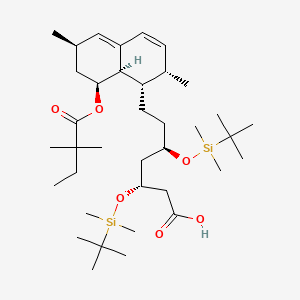
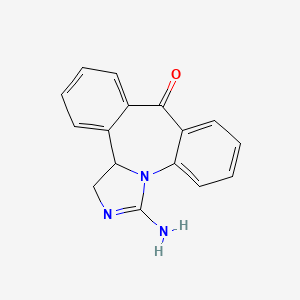
![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

